Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Studying the Vinylogous Anomeric Effect : It is used for examining the vinylogous anomeric effect in 3-alkyl-2-chlorocyclohexanone oximes and oxime ethers (Denmark, Dappen, Sear, & Jacobs, 1990).
Elucidating Electronic Structures in Gold Complexes : The compound plays a role in elucidating the electronic structures of square-planar gold complexes containing 1,2-Di(4-tert-butylphenyl)ethylene (Kokatam et al., 2007).
Synthesis of Azoles with Sterically Hindered Phenol Residues : It is utilized in synthesizing azoles that contain sterically hindered phenol residues (Kelarev, Shvekhgeimer, Koshelev, Shvekhgeimer, & Lunin, 1984).
Assay Methods for Enantiomeric Purity of Ketones : This compound is used in assay methods to determine the enantiomeric purity of ketones (Overman & Rishton, 2003).
As an Antihypertensive Indole Derivative : It is known for its beta-adrenergic receptor antagonist and vasodilating activity, making it an antihypertensive indole derivative (Kreighbaum, Matier, Dennis, Minielli, Deitchman, Perhach, Comer, 1980).
Synthesizing Edeine Analogs : Ethyl (3R,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, related to Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, are useful for synthesizing edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Quantitative Measurement in Bioanalytical Methods : A developed RP-HPLC method for Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl-3-oxopropanoate provides a rapid and selective method for quantitative measurement of acetylcholine (Nemani, Shard, & Sengupta, 2018).
Potential Use as a Fungicide and Bactericide : Ethyl 3-(4'-methylphenyl)-3-oxopropanoate has shown potential as a fungicide and bactericide (Ahluwalia, Dutta, & Sharma, 1986).
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various enzymes and receptors . For instance, 2,4-di-tert-butylphenol (DTBP) and ethyl oleate (EO) have been reported to show significant acaricidal activity against Tetranychus cinnabarinus, possibly through their inhibitory effects on monoamine oxidase (MAO) or MAO-like enzymes .
Mode of Action
For example, DTBP and EO have been shown to exert neurotoxic effects, possibly due to their preventive effects on the deamination of biogenic amines (BAs) in the nervous system .
Biochemical Pathways
Similar compounds have been shown to affect the deamination of bas in the nervous system, most likely through inhibitory effects on mao or mao-like enzymes . This could potentially lead to changes in neurotransmitter levels and downstream effects on neural signaling.
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it might lead to changes in enzyme activity and neurotransmitter levels, potentially affecting neural signaling .
Safety and Hazards
Future Directions
The future directions for research on Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for its potential applications .
Properties
IUPAC Name |
ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-5-18-14(17)10-13(16)11-6-8-12(9-7-11)15(2,3)4/h6-9H,5,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGOOHDAUMBYHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373828 | |
Record name | ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101498-88-8 | |
Record name | ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 101498-88-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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